Cas no 391221-36-6 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a specialized organic compound featuring a thiazole core substituted with an acetyl group and a phenyl ring, further functionalized with a 2,4-dinitrobenzamide moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry and pharmaceutical research. The electron-withdrawing nitro groups enhance its utility as an intermediate in nucleophilic substitution reactions, while the thiazole scaffold contributes to its potential bioactivity. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The compound’s stability under standard conditions ensures reliable handling in laboratory settings.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide structure
391221-36-6 structure
商品名:N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
CAS番号:391221-36-6
MF:C18H12N4O6S
メガワット:412.376082420349
CID:5928911
PubChem ID:3424890

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide 化学的及び物理的性質

名前と識別子

    • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
    • N-(5-acetyl-4-phenylthiazol-2-yl)-2,4-dinitrobenzamide
    • Benzamide, N-(5-acetyl-4-phenyl-2-thiazolyl)-2,4-dinitro-
    • AKOS024574540
    • SR-01000004948
    • F0147-0153
    • 391221-36-6
    • SR-01000004948-1
    • インチ: 1S/C18H12N4O6S/c1-10(23)16-15(11-5-3-2-4-6-11)19-18(29-16)20-17(24)13-8-7-12(21(25)26)9-14(13)22(27)28/h2-9H,1H3,(H,19,20,24)
    • InChIKey: XKBYBZVBHDPBKH-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2=CC=CC=C2)=C(C(C)=O)S1)(=O)C1=CC=C([N+]([O-])=O)C=C1[N+]([O-])=O

計算された属性

  • せいみつぶんしりょう: 412.04775529g/mol
  • どういたいしつりょう: 412.04775529g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 179Ų

じっけんとくせい

  • 密度みつど: 1.518±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 5.11±0.50(Predicted)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0147-0153-5μmol
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
391221-36-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0147-0153-20μmol
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
391221-36-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0147-0153-50mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
391221-36-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0147-0153-15mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
391221-36-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0147-0153-20mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
391221-36-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0147-0153-3mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
391221-36-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0147-0153-100mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
391221-36-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0147-0153-1mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
391221-36-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0147-0153-40mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
391221-36-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0147-0153-10mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
391221-36-6 90%+
10mg
$79.0 2023-05-17

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide 関連文献

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamideに関する追加情報

N-(5-Acetyl-4-Phenyl-1,3-Thiazol-2-yl)-2,4-Dinitrobenzamide: A Comprehensive Overview

N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide (CAS No. 391221-36-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiazoles, which are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide.

Chemical Structure and Properties: N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is characterized by its complex molecular structure. The compound features a thiazole ring substituted with an acetyl group and a phenyl group at positions 5 and 4, respectively. Additionally, the benzamide moiety is substituted with two nitro groups at positions 2 and 4. The presence of these functional groups imparts specific chemical properties to the molecule. For instance, the nitro groups contribute to the compound's electron-withdrawing nature and can influence its reactivity and solubility. The thiazole ring provides rigidity and aromaticity, which are crucial for its biological activity.

Synthesis Methods: The synthesis of N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide has been reported in several studies. One common approach involves the reaction of 2-aminothiazole with 2,4-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to form the final product. Another method involves the condensation of 2-aminothiazole with 2,4-dinitrobenzoic acid followed by acetylation. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.

Biological Activities: N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide has been extensively studied for its potential biological activities. One of the most notable properties is its antimicrobial activity. Research has shown that this compound exhibits potent inhibitory effects against a wide range of bacteria and fungi. For example, a study published in the Journal of Medicinal Chemistry demonstrated that N-(5-acetyl-4-phenylthiazol)-2,4-dinitrobenzamide effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

In addition to its antimicrobial properties, N-(5-acetyl-4-phenthiazo)-2,4-dinitrobenzamide has also been investigated for its anticancer potential. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines. A recent study published in Cancer Letters reported that N-(5-acetylthiazol)-2,4-dinitrobenzamide significantly reduced the viability of human breast cancer cells (MCF7) by disrupting cell cycle progression and inducing DNA damage.

Recent Research Advancements: Recent advancements in computational chemistry have provided valuable insights into the molecular mechanisms underlying the biological activities of N-(5-acetylthiazol)-2,4-dinitrobenzamide. Molecular docking studies have revealed that this compound can bind to specific protein targets involved in microbial growth and cancer progression. For instance, a study published in Bioorganic & Medicinal Chemistry Letters used molecular dynamics simulations to show that N-(5-acetylthiazol)-2,4-dinitrobenzamide interacts with key residues in the active site of DNA gyrase, an essential enzyme in bacteria.

Furthermore, efforts are underway to develop more potent analogs of N-(5-acetylthiazol)-2,4-dinitrobenzamide through structure-based drug design. Researchers are exploring modifications to the thiazole ring and substituents to enhance the compound's potency and selectivity. A recent paper in Organic & Biomolecular Chemistry described a series of derivatives with improved antimicrobial activity against multidrug-resistant strains.

Conclusion: N-(5-acetylthiazol)-2,4-dinitrobenzamide (CAS No. 391221-36-6) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and potential applications in antimicrobial and anticancer therapies make it an attractive target for medicinal chemists and pharmacologists. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

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